
Prolintane
Vue d'ensemble
Description
Prolintane, également connu sous ses noms commerciaux Catovit, Katovit, Promotil et Villescon, est un stimulant et un inhibiteur de la recapture de la noradrénaline et de la dopamine développé dans les années 1950 . Il s'agit d'un dérivé de l'amphétamine étroitement apparenté en structure chimique à d'autres médicaments tels que la pyrovalérone, la méthylènedioxypyrovalérone (MDPV) et la propylhexédrine . Le this compound a été utilisé pour fournir de l'énergie, favoriser la vigilance et améliorer la concentration .
Méthodes De Préparation
Le Prolintane peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de la 2-oxo-1-phénylpentane avec la pyrrolidine . Une autre méthode est basée sur la synthèse de Strecker, qui inclut l'utilisation de cyanure de potassium . Ces méthodes présentent des limites, telles que l'utilisation de matières premières coûteuses ou de réactifs toxiques . Une synthèse alternative implique l'époxydation de l'allylbenzène suivie d'une réaction de Grignard et d'un protocole de Mitsunobu . Cette méthode permet d'obtenir un bon rendement global et permet de préparer des analogues chiraux .
Analyse Des Réactions Chimiques
Key Synthetic Routes
Route 1: Epoxidation and Grignard Reaction
A widely reported method begins with allylbenzene (C₆H₅CH₂CH=CH₂) as the starting material :
-
Epoxidation : Allylbenzene undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM), yielding 2-phenyl-3,4-epoxybutane (C₆H₅CH₂CH(O)CH₂) in 68% yield .
-
Grignard Reaction : The epoxide reacts with vinyl magnesium bromide (CH₂=CHMgBr) in tetrahydrofuran (THF) at −78°C to room temperature, mediated by CuI, to form 1-phenylpent-4-en-2-ol (C₆H₅CH₂CH(OH)CH₂CH=CH₂) in 85% yield .
Route 2: Mitsunobu Reaction and Reduction
-
Mitsunobu Reaction : The alcohol intermediate (1-phenylpent-4-en-2-ol) undergoes a Mitsunobu reaction with pyrrolidine in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), forming 1-(1-phenylpent-4-en-2-yl)pyrrolidine in 80% yield .
-
Amide Reduction : The product is treated with lithium aluminium hydride (LiAlH₄) in THF under reflux to reduce the amide bond, yielding 1-(1-phenylpent-4-en-2-yl)pyrrolidine (76% yield) .
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the double bond, affording This compound in 92% yield .
Oxidation Reactions
This compound’s tertiary amine and aliphatic chain make it susceptible to oxidation under specific conditions:
-
Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media oxidize the pyrrolidine ring or alkyl chain.
-
Products : Oxidation generates N-oxides or keto derivatives , depending on reaction conditions.
Reduction Reactions
Reductive pathways are critical for functional group interconversions:
-
Catalytic Hydrogenation : this compound’s unsaturated analogs (e.g., intermediates with double bonds) are reduced to saturated derivatives using H₂ and Pd/C .
-
Lithium Aluminium Hydride : Used to reduce amide intermediates during synthesis .
Substitution Reactions
This compound’s pyrrolidine nitrogen participates in nucleophilic substitution:
-
Halogenation : Reacts with halogenating agents (e.g., PCl₅) to form quaternary ammonium salts .
-
Alkylation : Alkyl halides (e.g., CH₃I) substitute the pyrrolidine hydrogen, forming N-alkyl derivatives .
Mechanistic Insights
-
Epoxide Ring Opening : The Grignard reagent attacks the less substituted carbon of the epoxide due to steric and electronic factors .
-
Mitsunobu Reaction : DIAD mediates the transfer of the pyrrolidine group to the alcohol via a phosphorane intermediate .
Stability and Degradation
-
Thermal Stability : this compound decomposes above 153°C, releasing pyrrolidine and aromatic byproducts .
-
Hydrolytic Degradation : Prolonged exposure to aqueous acids or bases cleaves the C-N bond, yielding 1-phenylpentan-2-ol and pyrrolidine.
Analytical Characterization
Applications De Recherche Scientifique
Pharmacological Properties
Prolintane exhibits stimulant effects by increasing the levels of dopamine and norepinephrine in the brain. Its mechanism of action involves inhibiting the reuptake of these neurotransmitters, which enhances their availability in synaptic clefts. This pharmacological profile positions this compound as a candidate for various therapeutic applications, particularly in conditions characterized by fatigue and cognitive impairment.
Behavioral Studies
Recent studies have examined the behavioral effects of this compound, particularly its potential for abuse and its impact on locomotor activity. Research indicates that this compound can significantly increase locomotor activity in rodents, suggesting stimulant-like properties similar to those of methamphetamine.
Key Findings:
- Increased Locomotor Activity : this compound administration (10-20 mg/kg) resulted in increased distance traveled by mice, although less than that observed with methamphetamine .
- Dopaminergic Activity : A single injection of this compound (20 mg/kg) led to elevated extracellular dopamine levels in the striatum, implicating its action on the mesolimbic dopaminergic pathway .
Abuse Potential
The abuse potential of this compound has been a significant area of investigation. Studies have shown that it can produce rewarding effects in animal models, which raises concerns about its recreational use.
Case Study Insights:
- Self-Administration Paradigms : In self-administration experiments, rodents demonstrated a preference for this compound, indicating its reinforcing properties .
- Conditioned Place Preference : this compound induced conditioned place preference at doses of 10 and 20 mg/kg, further supporting its potential for abuse .
Therapeutic Uses
Historically, this compound has been used to treat conditions such as narcolepsy and attention disorders due to its stimulant effects. However, its clinical use has diminished due to safety concerns and reports of abuse.
Clinical Applications:
- Stimulant for Fatigue : this compound was marketed under various brand names (e.g., Katovit) as a treatment for fatigue and cognitive enhancement among students and workers .
- Adjunct Therapy : It has been considered as an adjunct treatment for conditions like skeletal muscle spasms and certain psychoneurotic states .
Summary Table of Research Findings
Mécanisme D'action
Prolintane exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system, promoting wakefulness, alertness, and concentration . The molecular targets of this compound include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Le Prolintane est similaire à d'autres dérivés de l'amphétamine tels que la pyrovalérone, la méthylènedioxypyrovalérone (MDPV) et la propylhexédrine . Ces composés partagent un mécanisme d'action similaire, inhibant la recapture de la noradrénaline et de la dopamine . Le this compound est unique en raison de sa structure chimique spécifique, qui comprend un cycle pyrrolidine . Cette différence structurelle peut contribuer aux variations de la puissance, de la durée d'action et des effets secondaires par rapport à d'autres composés similaires .
Composés similaires
- Pyrovalérone
- Méthylènedioxypyrovalérone (MDPV)
- Propylhexédrine
Activité Biologique
Prolintane, chemically known as 1-Phenyl-2-pyrrolidinylpentane, is a synthetic central nervous system (CNS) stimulant with structural similarities to amphetamines. Initially developed in the 1950s, it functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), affecting neurotransmitter levels in the brain to enhance alertness and mood. This article will explore the biological activity of this compound, focusing on its pharmacological effects, behavioral studies, and potential therapeutic applications.
This compound acts by inhibiting the reuptake of norepinephrine and dopamine at their respective transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its stimulant effects, which include heightened alertness and improved mood. Research indicates that while this compound enhances locomotor activity, its effects are less pronounced compared to more potent stimulants like methamphetamine .
Table 1: Comparison of this compound with Other Stimulants
Compound | Mechanism | Potency (Relative to Methamphetamine) | Abuse Potential |
---|---|---|---|
This compound | Norepinephrine-Dopamine Reuptake Inhibitor | Moderate | Moderate |
Methamphetamine | Norepinephrine-Dopamine Reuptake Inhibitor | High | High |
Cocaine | Dopamine Reuptake Inhibitor | High | Very High |
Behavioral Pharmacology
Recent studies have investigated the behavioral effects of this compound using various paradigms such as locomotor activity, conditioned place preference (CPP), and self-administration (SA) in rodent models. These studies provide insights into its potential for abuse and its reinforcing properties.
Key Findings from Rodent Studies
- Locomotor Activity : this compound administration (10 and 20 mg/kg) significantly increased locomotor activity in mice, although to a lesser extent than methamphetamine .
- Conditioned Place Preference : Mice displayed significant drug-paired place preference at both doses tested (10 and 20 mg/kg), indicating rewarding effects similar to those observed with cocaine .
- Self-Administration : In self-administration experiments, mice showed increased lever pressing for this compound, suggesting reinforcing properties .
Case Study: Abuse Potential Assessment
A study assessing the abuse potential of this compound found that it produced significant increases in extracellular dopamine levels in the striatum of rodents, linking its stimulant effects to the mesolimbic dopaminergic pathway . The findings indicate that while this compound has stimulant properties, its abuse potential may be lower than that of traditional stimulants like cocaine or methamphetamine.
Therapeutic Applications
This compound has been explored for various therapeutic uses due to its stimulant properties. It has been considered for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, comprehensive clinical data supporting these applications remain limited.
Summary of Clinical Applications
- Cognitive Enhancement : this compound's ability to increase alertness suggests potential use in cognitive impairment disorders.
- Fatigue Management : Its stimulant effects may benefit individuals suffering from chronic fatigue syndromes.
Propriétés
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPSBCUMRIPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1211-28-5 (hydrochloride) | |
Record name | Prolintane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862031 | |
Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prolintane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
153 °C | |
Record name | Prolintane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
493-92-5 | |
Record name | Prolintane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolintane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolintane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prolintane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROLINTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prolintane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.